Cas no 863-76-3 (α-Amyrin acetate)

α-Amyrin acetate structure
α-Amyrin acetate structure
Nom du produit:α-Amyrin acetate
Numéro CAS:863-76-3
Le MF:C32H52O2
Mégawatts:468.754090309143
CID:723383
PubChem ID:293754

α-Amyrin acetate Propriétés chimiques et physiques

Nom et identifiant

    • Urs-12-en-3-ol,3-acetate, (3b)-
    • α-Amyrin acetate
    • (4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl) acetate
    • ALPHA-AMYRIN ACETATE
    • 4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl acetate
    • Acetic acid,4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydro-picen-3-yl ester
    • Urs-12-en-3-yl acetate
    • [ "" ]
    • Urs-12-en-3-ol, acetate, (3β)- (9CI)
    • Urs-12-en-3β-ol, acetate (6CI, 7CI, 8CI)
    • 3-O-Acetyl-α-amyrin
    • NSC 160881
    • α-Acetylamyrin
    • α-Amyrenyl acetate
    • α-Amyrinone acetate
    • UNII-266N1630AL
    • CHEMBL471754
    • .alpha.-Amyrin acetate
    • 863-76-3
    • .alpha.-Amyrenyl acetate
    • 3-O-ACETYL-.ALPHA.-AMYRIN
    • CS-0023417
    • .ALPHA.-AMYRIN ACETATE [MI]
    • .ALPHA.-AMYRINONE ACETATE
    • a-?Amyrin acetate
    • 266N1630AL
    • Urs-12-en-3beta-ol, acetate
    • alpha-Amyrenyl acetate
    • [(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] acetate
    • .ALPHA.-ACETYLAMYRIN
    • -myrin acetate
    • Urs-12-en-3-ol, acetate, (3beta)-
    • Q27254056
    • FS-9107
    • AKOS032946066
    • NSC-160881
    • SCHEMBL3486683
    • CHEBI:179068
    • Urs-12-en-3beta-ol(acetate)
    • Amyrin acetate
    • HY-N2842
    • NSC160881
    • AKOS024431638
    • Acetate(3beta)-Urs-12-en-3-ol
    • UDXDFWBZZQHDRO-UHFFFAOYSA-N
    • Urs-12-en-3-ol, acetate, (3.beta.)-
    • D85203
    • DTXSID401006702
    • Urs-12-en-3-yl acetate #
    • Urs-12-en-3.beta.-ol, acetate
    • -amyrenyl acetate
    • CHEBI:184492
    • ALPHA-ACETYLAMYRIN
    • 4,4,6a,6b,8a,11,12,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl acetic acid
    • alpha-Amyrin acetic acid
    • ALPHA-AMYRINONE ACETATE
    • DA-50351
    • a-Amyrin acetate
    • 3-O-ACETYL-ALPHA-AMYRIN
    • a-Amyrin acetic acid
    • Piscine à noyau: 1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h10,20-21,24-27H,11-19H2,1-9H3/t20-,21+,24+,25-,26+,27+,29-,30+,31-,32-/m1/s1
    • La clé Inchi: UDXDFWBZZQHDRO-NSTYLNEOSA-N
    • Sourire: C[C@@]12CC[C@H]3C([C@H](CC[C@]3(C)[C@H]1CC=C1[C@@H]3[C@@H](C)[C@H](C)CC[C@@]3(CC[C@@]21C)C)OC(=O)C)(C)C

Propriétés calculées

  • Qualité précise: 468.39700
  • Masse isotopique unique: 468.396730897 g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 34
  • Nombre de liaisons rotatives: 2
  • Complexité: 885
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 4
  • Nombre non défini de stéréocentres atomiques: 6
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 9.6
  • Poids moléculaire: 468.8
  • Surface topologique des pôles: 26.3Ų

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.0±0.1 g/cm3
  • Point d'ébullition: 508.0±50.0 °C at 760 mmHg
  • Point d'éclair: 258.0±17.7 °C
  • Le PSA: 26.30000
  • Le LogP: 8.59560
  • Pression de vapeur: 0.0±1.3 mmHg at 25°C

α-Amyrin acetate Informations de sécurité

α-Amyrin acetate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TargetMol Chemicals
T14192-1 mL * 10 mM (in DMSO)
α-Amyrin acetate
863-76-3 98%
1 mL * 10 mM (in DMSO)
¥ 1,670 2023-07-11
Cooke Chemical
M9323634-5mg
α-Amyrinacetate
863-76-3 95%
5mg
RMB 1140.00 2025-02-21
MedChemExpress
HY-N2842-5mg
α-Amyrin acetate
863-76-3
5mg
¥5500 2022-05-18
ChemScence
CS-0023417-5mg
α-Amyrin acetate
863-76-3
5mg
$550.0 2022-04-26
1PlusChem
1P008F4C-5mg
Urs-12-en-3-ol,3-acetate, (3b)-
863-76-3 95%
5mg
$346.00 2024-04-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T14192-5 mg
α-\u200bAmyrin acetate
863-76-3
5mg
¥4917.00 2022-03-01
Chengdu Biopurify Phytochemicals Ltd
SBP01190-5mg
α-Amyrin acetate
863-76-3 98%
5mg
$250 2023-09-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A20440-5mg
(4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl) acetate
863-76-3 ,HPLC≥95.0%
5mg
¥2400.0 2023-09-09
TargetMol Chemicals
T14192-5 mg
α-Amyrin acetate
863-76-3 98%
5mg
¥ 1,570 2023-07-11
A2B Chem LLC
AD92044-5mg
Urs-12-en-3-ol,3-acetate, (3b)-
863-76-3 ≥98%
5mg
$277.00 2024-04-19

α-Amyrin acetate Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Pyridine Solvents: Pyridine ;  24 h, rt
1.2 Reagents: Copper sulfate Solvents: Water
Référence
Preparation of derivatives of a mixture of α- and β-amyrin triterpenoids
Bandeira, Paulo N.; et al, Revista Brasileira de Farmacognosia, 2007, 17(2), 204-208

Synthetic Routes 2

Conditions de réaction
1.1 Catalysts: Nickel Solvents: Ethanol ;  reflux
Référence
Practical Synthesis of α-Amyrin, β-Amyrin, and Lupeol: The Potential Natural Inhibitors of Human Oxidosqualene Cyclase
Chen, Dongyin ; et al, Archiv der Pharmazie (Weinheim, 2017, 350(12),

Synthetic Routes 3

Conditions de réaction
1.1 Solvents: Pyridine ;  overnight, rt
2.1 Reagents: Aluminum isopropoxide Solvents: Isopropanol ;  reflux
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  rt
4.1 Catalysts: Boron trifluoride etherate Solvents: Acetic acid ;  rt
5.1 Catalysts: Nickel Solvents: Ethanol ;  reflux
Référence
Practical Synthesis of α-Amyrin, β-Amyrin, and Lupeol: The Potential Natural Inhibitors of Human Oxidosqualene Cyclase
Chen, Dongyin ; et al, Archiv der Pharmazie (Weinheim, 2017, 350(12),

Synthetic Routes 4

Conditions de réaction
1.1 Catalysts: Boron trifluoride etherate Solvents: Acetic acid ;  rt
2.1 Catalysts: Nickel Solvents: Ethanol ;  reflux
Référence
Practical Synthesis of α-Amyrin, β-Amyrin, and Lupeol: The Potential Natural Inhibitors of Human Oxidosqualene Cyclase
Chen, Dongyin ; et al, Archiv der Pharmazie (Weinheim, 2017, 350(12),

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  rt
2.1 Catalysts: Boron trifluoride etherate Solvents: Acetic acid ;  rt
3.1 Catalysts: Nickel Solvents: Ethanol ;  reflux
Référence
Practical Synthesis of α-Amyrin, β-Amyrin, and Lupeol: The Potential Natural Inhibitors of Human Oxidosqualene Cyclase
Chen, Dongyin ; et al, Archiv der Pharmazie (Weinheim, 2017, 350(12),

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Aluminum isopropoxide Solvents: Isopropanol ;  reflux
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  rt
3.1 Catalysts: Boron trifluoride etherate Solvents: Acetic acid ;  rt
4.1 Catalysts: Nickel Solvents: Ethanol ;  reflux
Référence
Practical Synthesis of α-Amyrin, β-Amyrin, and Lupeol: The Potential Natural Inhibitors of Human Oxidosqualene Cyclase
Chen, Dongyin ; et al, Archiv der Pharmazie (Weinheim, 2017, 350(12),

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1.5 h, reflux
1.2 Reagents: Methanol
2.1 Solvents: Pyridine ;  overnight, rt
3.1 Reagents: Aluminum isopropoxide Solvents: Isopropanol ;  reflux
4.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  rt
5.1 Catalysts: Boron trifluoride etherate Solvents: Acetic acid ;  rt
6.1 Catalysts: Nickel Solvents: Ethanol ;  reflux
Référence
Practical Synthesis of α-Amyrin, β-Amyrin, and Lupeol: The Potential Natural Inhibitors of Human Oxidosqualene Cyclase
Chen, Dongyin ; et al, Archiv der Pharmazie (Weinheim, 2017, 350(12),

Synthetic Routes 8

Conditions de réaction
1.1 Catalysts: Triacylglycerol lipase Solvents: Hexane ;  5 d, 37 °C
Référence
Lipase mediated separation of triterpene structural isomers, α- and β-amyrin
Haldar, Saikat; et al, Tetrahedron Letters, 2014, 55(19), 3122-3125

Synthetic Routes 9

Conditions de réaction
1.1 Solvents: Acetic acid ,  Water ;  140 °C → rt
Référence
Late-Stage Intermolecular Allylic C-H Amination
Ide, Takafumi ; et al, Journal of the American Chemical Society, 2021, 143(37), 14969-14975

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ;  rt
Référence
UP12, a novel ursolic acid derivative with potential for targeting multiple signaling pathways in hepatocellular carcinoma
Dong, Haiyan; et al, Biochemical Pharmacology (Amsterdam, 2015, 93(2), 151-162

Synthetic Routes 11

Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ;  reflux
Référence
Synthetic derivatives of the α- and β-amyrin triterpenes and their antinociceptive properties
Soldi, Cristian; et al, Bioorganic & Medicinal Chemistry, 2008, 16(6), 3377-3386

α-Amyrin acetate Raw materials

α-Amyrin acetate Preparation Products

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:863-76-3)α-Amyrin acetate
A1205399
Pureté:99%/99%
Quantité:1mg/5mg
Prix ($):188.0/401.0